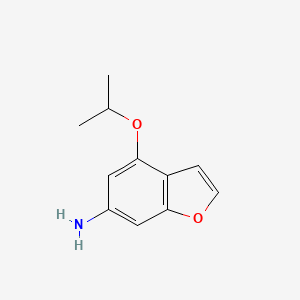

4-Isopropoxybenzofuran-6-amine

Description

4-Isopropoxybenzofuran-6-amine is a benzofuran derivative featuring an isopropoxy group at position 4 and an amino group at position 6. The benzofuran core consists of a fused benzene and furan ring system, which confers aromaticity and π-electron richness. The isopropoxy substituent introduces steric bulk and moderate electron-donating effects, while the amine group at position 6 provides nucleophilic and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-propan-2-yloxy-1-benzofuran-6-amine |

InChI |

InChI=1S/C11H13NO2/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7H,12H2,1-2H3 |

InChI Key |

JEPYGPBDEGMVML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC2=C1C=CO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxybenzofuran-6-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving salicylaldehyde derivatives.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced using isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybenzofuran-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Isopropoxybenzofuran-6-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a drug lead due to its biological activities.

Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Isopropoxybenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The uniqueness of 4-isopropoxybenzofuran-6-amine arises from its specific substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| This compound | Benzofuran | 4-isopropoxy, 6-amino | High lipophilicity; dual H-bond donor/acceptor sites |

| 4-Ethoxybenzofuran-6-amine | Benzofuran | 4-ethoxy, 6-amino | Lower steric hindrance than isopropoxy; similar reactivity |

| 6-Amino-benzofuran | Benzofuran | 6-amino (no alkoxy) | Reduced lipophilicity; simpler reactivity profile |

| 4-Methoxybenzofuran | Benzofuran | 4-methoxy (no amino) | Electron-donating methoxy; lacks nucleophilic amine |

| 2-Isopropoxypyrimidin-4-amine | Pyrimidine | 2-isopropoxy, 4-amino | Pyrimidine core vs. benzofuran; altered aromaticity and solubility |

| 4-Propoxybenzo[b]thiophene-6-carboxylic acid | Benzothiophene | 4-propoxy, 6-carboxylic acid | Thiophene’s sulfur enhances electron density; carboxylic acid adds acidity |

Electronic and Steric Effects

- Isopropoxy vs. However, its stronger electron-donating effect (via inductive and hyperconjugative effects) could stabilize positive charges in intermediates .

- Amino Group: The 6-amino group enables reactions such as acylation, diazotization, and salt formation, which are absent in non-aminated analogues like 4-methoxybenzofuran .

Heterocycle Variations

- Pyrimidine vs. Benzofuran : 2-Isopropoxypyrimidin-4-amine (pyrimidine core) lacks the fused aromatic system of benzofuran, leading to differences in π-stacking interactions and solubility profiles .

Biological Activity

4-Isopropoxybenzofuran-6-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, case studies, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-Isopropoxy-6-amino-benzofuran |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate signaling pathways associated with:

- Neurotransmitter Receptors : Preliminary studies suggest that it may influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against gram-positive bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was reported at concentrations as low as 32 µg/mL, indicating significant potency.

Anticancer Properties

Case studies have explored the compound's anticancer potential, particularly in breast cancer cell lines. Notable findings include:

- Cell Viability Reduction : Treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Key observations include:

- Oxidative Stress Reduction : In cellular models, it demonstrated a reduction in reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.

Case Studies

-

Study on Antimicrobial Activity :

- Researchers conducted a series of assays to evaluate the antimicrobial efficacy of this compound against various pathogens. The results indicated robust activity against several strains, particularly those resistant to conventional antibiotics.

-

Evaluation of Anticancer Properties :

- A study published in Cancer Research examined the effects of the compound on breast cancer cell lines. The results supported its potential as an adjunct therapy, enhancing the efficacy of existing chemotherapeutic agents.

-

Neuroprotection Study :

- In a preclinical model of Alzheimer's disease, administration of this compound led to significant improvements in cognitive function and a decrease in amyloid-beta plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.